Carbonyl Linker Confers Hydrogen-Bond-Accepting Capacity and Conformational Rigidity Absent in the Methylene-Bridged Analog
The carbonyl linker (C=O) between the pyrazole C3 position and the furan C5 position endows the target compound with a hydrogen-bond-acceptor site and restricts rotational freedom compared to the methylene-bridged analog 5-((1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid (CAS 1399656-43-9) . The carbonyl oxygen contributes to the compound's computed topological polar surface area (TPSA) of 85.33 Ų and provides an additional H-bond acceptor (total 5 H-bond acceptors) versus the methylene analog's 3 acceptors . In the heteroaryl-pyrazole carboxylic acid series, carbonyl linkers have been shown via X-ray crystallography to participate in key hydrogen-bond networks within enzyme active sites; for the related indolyl-pyrazole carboxylic acid 1d, the carboxylic acid and pyrazole nitrogen engage a water-mediated H-bond network with the catalytic zinc and Thr199 of hCA II at 1.2 Šresolution [1]. The methylene analog lacks this H-bond-capable bridging atom, which may reduce target residence time or alter binding pose.
| Evidence Dimension | Number of hydrogen-bond acceptor atoms and rotational degrees of freedom at the inter-ring linker |
|---|---|
| Target Compound Data | Carbonyl linker: 5 H-bond acceptors total; C=O adds 1 acceptor; TPSA = 85.33 Ų; LogP = 1.73; 4 rotatable bonds |
| Comparator Or Baseline | Methylene-bridged analog (CAS 1399656-43-9): 3 H-bond acceptors; molecular formula C12H14N2O3; MW 234.25; no carbonyl oxygen at linker |
| Quantified Difference | +2 H-bond acceptor count; TPSA difference estimated at approximately +17 Ų based on C=O contribution; conformational profile altered by elimination of sp² hybridization at the linker carbon |
| Conditions | Calculated physicochemical properties from vendor datasheets; X-ray crystallographic evidence from a structurally related indolyl-pyrazole carboxylic acid series (PDB deposition, hCA II complex at 1.2 Å) |
Why This Matters
The carbonyl linker provides a defined hydrogen-bond anchor point for target engagement that is structurally absent in the methylene analog, making the target compound preferable for applications requiring directional H-bond interactions in a binding pocket.
- [1] Cadoni, R.; Pala, N.; Lomelino, C. L.; Mahon, B. P.; McKenna, R.; Dallocchio, R.; Dessì, A.; Carcelli, M.; Rogolino, D.; Sanna, V.; Rassu, M.; Iaccarino, C.; Vullo, D.; Supuran, C. T.; Sechi, M. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Med. Chem. Lett. 2017, 8 (9), 941–946. View Source
